1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester
Description
The compound 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester is a synthetic indole derivative characterized by:
- A 2,3-dihydroindole core with a tert-butyl ester group at position 1.
- A pyrimidinylamino substituent at position 6, bearing chloro and fluoro groups at positions 2 and 5 of the pyrimidine ring.
The tert-butyl ester enhances stability and lipophilicity, while the pyrimidinylamino group may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
tert-butyl 6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-17(2,3)25-16(24)23-7-6-10-4-5-11(8-13(10)23)21-14-12(19)9-20-15(18)22-14/h4-5,8-9H,6-7H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHKVYYXTZCPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)NC3=NC(=NC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and nitro groups. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the 2-chloro-5-fluoro-4-pyrimidinyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include:
Key Observations:
- Substituent Diversity: The target compound’s pyrimidinylamino group introduces heteroaromaticity and halogen atoms (Cl, F), which are absent in analogs with nitro () or formyl/methoxy groups ().
Spectroscopic and Physicochemical Comparisons
NMR Analysis (Hypothetical)
Based on NMR studies of structurally related indole derivatives ():
- Regions A (positions 39–44) and B (positions 29–36): The pyrimidinylamino group in the target compound would likely cause distinct chemical shifts in these regions compared to analogs with nitro or formyl groups. For example, the electron-withdrawing effects of Cl and F on the pyrimidine ring could deshield nearby protons, shifting peaks downfield .
- tert-Butyl Ester: The tert-butyl group’s protons would exhibit characteristic singlets near 1.2–1.4 ppm, consistent across analogs .
Solubility and Stability
- Lipophilicity: The tert-butyl ester enhances lipophilicity in all analogs, but the pyrimidinylamino group (target compound) may reduce aqueous solubility compared to the nitro group () due to increased molecular weight and halogen content.
- Stability: Halogenated pyrimidines (target compound) are prone to hydrolysis under acidic conditions, whereas nitro groups () are more stable but less reactive in biological systems .
Biological Activity
The compound 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester is a derivative of indole with potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of the specified compound through various studies and findings.
Antagonistic Effects on CysLT Receptors
Recent studies have indicated that indole derivatives can act as selective antagonists for cysteinyl leukotriene receptors (CysLTs), particularly CysLT1. For instance, a related compound demonstrated an IC50 value of 0.0059 μM against CysLT1, showcasing significant potency in inhibiting receptor activity associated with inflammatory responses . The presence of specific functional groups in the indole structure is crucial for enhancing this antagonistic activity.
Serotonin Receptor Binding Affinity
Indole derivatives have also been evaluated for their binding affinity to serotonin receptors. A study on pyridyloxypyridyl indole carboxamides revealed high affinities for 5-HT2C receptors , with selectivity over 5-HT2A and 5-HT2B receptors . This suggests that modifications in the indole structure can lead to compounds with potential applications in treating psychiatric disorders by modulating serotonergic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of indole derivatives. Research has shown that substituents at specific positions on the indole ring can significantly influence receptor binding and antagonist potency. For example, altering the halogen substituents or introducing alkyl groups can enhance selectivity and potency against targeted receptors .
| Compound | Receptor Target | IC50 Value (μM) | Selectivity |
|---|---|---|---|
| Compound A | CysLT1 | 0.0059 | High |
| Compound B | 5-HT2C | 0.0013 | >1000 times over 5-HT2A |
| Compound C | CysLT2 | >15 | Low |
Study on Anticancer Activity
A study focusing on the anticancer properties of indole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways . The specific compound under discussion may share similar properties due to its structural characteristics.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activities against a range of pathogens. In vitro assays demonstrated that certain modifications in the indole structure could enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .
Q & A
Basic: What are the key synthetic strategies for preparing this indole-pyrimidine hybrid compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core followed by coupling with substituted pyrimidine derivatives. For example:
- Step 1: Condensation of a 3-formyl-indole precursor with a pyrimidine amine under acidic conditions (e.g., acetic acid/sodium acetate) to form the Schiff base intermediate .
- Step 2: Protection of the indole carboxylic acid group using tert-butyl esterification, often via CDI (1,1'-carbonyldiimidazole)-mediated coupling .
- Step 3: Purification via recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the final product .
Example Reaction Table:
Advanced: How can contradictory yields from different synthetic routes be systematically analyzed?
Methodological Answer:
Discrepancies often arise from variations in steric hindrance, solvent polarity, or reaction intermediates. To resolve these:
- DOE (Design of Experiments): Apply factorial design to test variables like temperature, solvent (acetic acid vs. DMF), and catalyst loading .
- Byproduct Analysis: Use HPLC-MS to identify side products (e.g., unreacted pyrimidine amines or ester hydrolysis byproducts) .
- Computational Modeling: Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Verify the tert-butyl ester (δ ~1.4 ppm for -C(CH3)3) and pyrimidine NH/Cl-F coupling patterns .
- FT-IR: Confirm ester C=O stretching (~1720 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to minimize diastereomer formation?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and identify optimal stereochemical conditions .
- Additive Screening: Introduce chiral auxiliaries (e.g., L-proline) or Lewis acids (e.g., ZnCl2) to control regioselectivity .
- Kinetic Studies: Monitor reaction progress via in-situ IR to identify stereochemical bottlenecks .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent light-induced degradation .
- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis under humid conditions .
- Solvent Compatibility: Dissolve in anhydrous DMSO or DMF for long-term stability .
Advanced: How can computational tools predict biological targets for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., Flt3 or PDGFR targets) based on indole-pyrimidine scaffolds .
- QSAR Modeling: Correlate substituent effects (e.g., Cl/F position) with bioactivity using partial least squares regression .
- Metabolic Stability Prediction: Apply ADMET predictors (e.g., SwissADME) to estimate half-life and CYP450 interactions .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
- Primary Solvent: Acetic acid (≥99%) for high-purity crystals .
- Co-Solvent Systems: Ethanol/water (7:3 v/v) or DMF/ethyl acetate gradients for improved yield .
- Avoid: Chlorinated solvents (e.g., DCM), which may co-crystallize with halogenated byproducts .
Advanced: How to address low reactivity in pyrimidine coupling steps?
Methodological Answer:
- Microwave-Assisted Synthesis: Increase reaction rates by 50% using controlled microwave irradiation (100°C, 150 W) .
- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig amination .
- Ultrasonic Activation: Enhance mixing and reduce reaction time to 1–2 hours .
Basic: How to validate the absence of residual starting materials?
Methodological Answer:
- TLC Monitoring: Use silica plates with UV254 detection; Rf values for indole (0.3) vs. pyrimidine (0.6) in ethyl acetate/hexane (1:1) .
- LC-MS Quantification: Compare peak areas against calibration curves for unreacted amines .
Advanced: What strategies enable selective modification of the tert-butyl ester group?
Methodological Answer:
- Acid-Catalyzed Hydrolysis: Use TFA/DCM (1:4 v/v) to cleave the ester without affecting the indole core .
- Enzymatic Hydrolysis: Screen lipases (e.g., Candida antarctica) for enantioselective deprotection .
- Photocatalytic Methods: Employ UV light (365 nm) with TiO2 catalysts for green chemistry approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
